

In-Depth Technical Guide: 6-Hydroxy-4-nonanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Hydroxy-4-nonanone

Cat. No.: B14639738

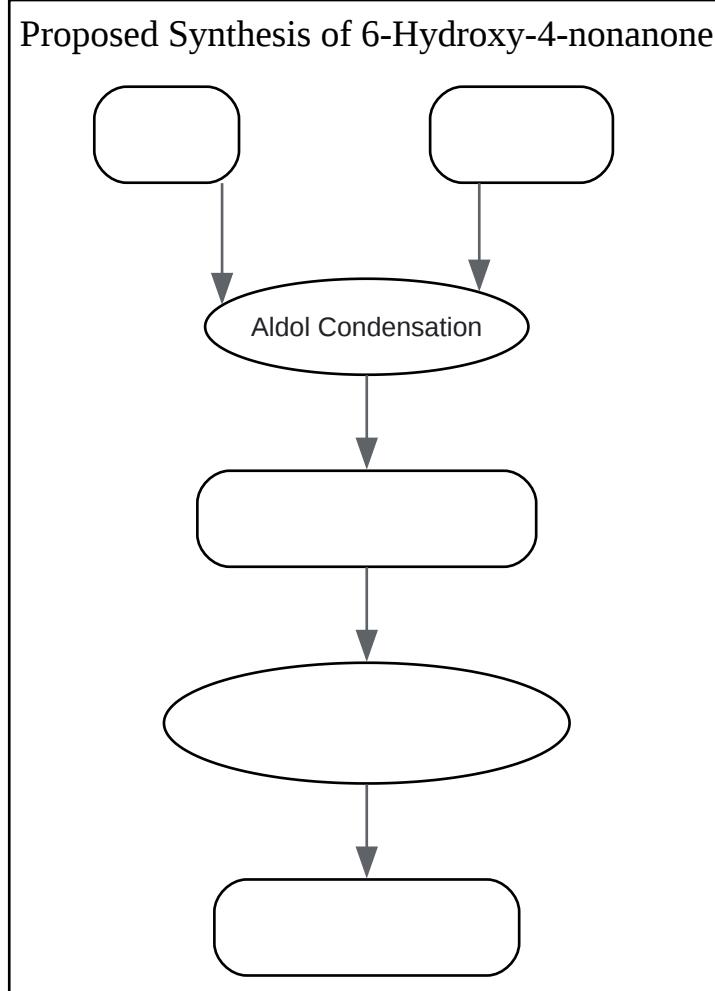
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and speculative biological relevance of **6-Hydroxy-4-nonanone**. Due to the limited availability of specific experimental data for this compound, this guide presents hypothesized methodologies based on established chemical principles and draws parallels with structurally related, well-studied molecules.

Physicochemical Properties of 6-Hydroxy-4-nonanone

The fundamental properties of **6-Hydroxy-4-nonanone** are summarized below, providing a foundational dataset for researchers.


Property	Value	Source
Molecular Formula	C ₉ H ₁₈ O ₂	[1] [2] [3] [4] [5]
Molecular Weight	158.24 g/mol	[1] [2] [4] [5]
Canonical SMILES	CCCC(CC(=O)CCC)O	[2] [4] [5]
InChIKey	MRCPQWJUIUDGMZ-UHFFFAOYSA-N	[4] [5]
CAS Number	52762-53-5	[1] [2] [4] [5]
Topological Polar Surface Area	37.3 Å ²	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	6	[4]

Hypothetical Synthesis and Purification

While a specific, validated synthesis protocol for **6-Hydroxy-4-nonanone** is not readily available in the cited literature, a plausible route can be inferred from its structure and general organic chemistry principles. A potential synthesis could involve an aldol condensation followed by a selective reduction.

Proposed Synthetic Workflow

A logical approach to the synthesis of **6-Hydroxy-4-nonanone** could be a two-step process starting from propanal and 2-hexanone. This process would first form an α,β -unsaturated ketone, which is then selectively reduced to the desired hydroxyketone.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **6-Hydroxy-4-nonenone**.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for the synthesis of a hydroxyketone via an aldol condensation and subsequent reduction. This should be considered a representative method, requiring optimization for the specific synthesis of **6-Hydroxy-4-nonenone**.

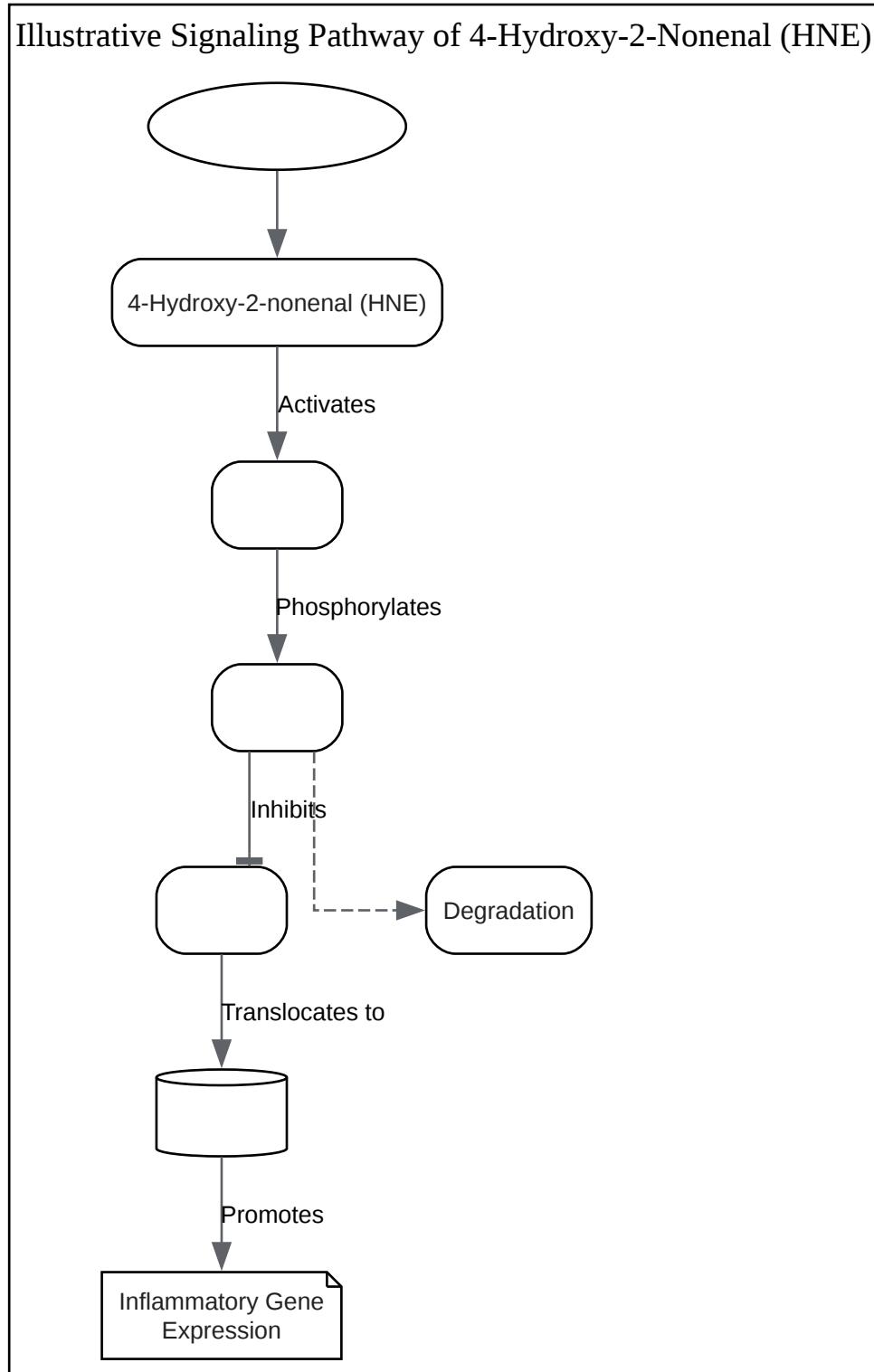
Step 1: Synthesis of the α,β -Unsaturated Ketone (Non-5-en-4-one)

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hexanone (1 equivalent) in ethanol.

- Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) to the flask.
- Aldehyde Addition: Cool the mixture in an ice bath and slowly add propanal (1 equivalent) dropwise with vigorous stirring.
- Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Workup: Neutralize the reaction mixture with a dilute acid (e.g., HCl). Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel.

Step 2: Selective Reduction to **6-Hydroxy-4-nonanone**

- Luche Reduction: Dissolve the purified non-5-en-4-one (1 equivalent) and cerium(III) chloride heptahydrate ($\text{CeCl}_3 \cdot 7\text{H}_2\text{O}$) (1 equivalent) in methanol and cool the solution to 0°C.
- Reducing Agent: Add sodium borohydride (NaBH_4) (1 equivalent) portion-wise to the stirred solution.
- Reaction: Stir the reaction at 0°C until the starting material is consumed (monitored by TLC).
- Quenching: Quench the reaction by the slow addition of water.
- Extraction: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Final Purification: Purify the final product by flash column chromatography to yield **6-Hydroxy-4-nonanone**.


Potential Biological Activity and Signaling Pathways

There is currently no direct evidence in the scientific literature detailing the biological activities or signaling pathway involvement of **6-Hydroxy-4-nonanone**. However, its structure is similar to 4-hydroxy-2-nonenal (HNE), a well-researched α,β -unsaturated hydroxyalkenal. HNE is a

product of lipid peroxidation and a known mediator in a variety of cellular signaling pathways, often related to oxidative stress.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Given the structural similarities, it is plausible that **6-Hydroxy-4-nonanone** could interact with some of the same cellular targets as HNE, although likely with different potency and specificity. HNE is known to modulate signaling pathways such as NF- κ B, Akt, and mTOR, primarily through its ability to form adducts with specific amino acid residues on signaling proteins.[\[7\]](#) For instance, at low concentrations, HNE can activate the NF- κ B signaling pathway by forming adducts with IKK and I κ B.[\[7\]](#)

The following diagram illustrates the signaling pathway of the related molecule, 4-hydroxy-2-nonenal (HNE), as a conceptual framework for how a similar hydroxy-ketone might function. It is important to note that this pathway has not been demonstrated for **6-Hydroxy-4-nonanone**.

[Click to download full resolution via product page](#)

Caption: HNE-mediated activation of the NF-κB signaling pathway.

Conclusion

6-Hydroxy-4-nonenone is a simple hydroxyketone for which detailed experimental and biological data are scarce. This guide provides its core physicochemical properties and outlines a plausible, though unvalidated, synthetic route and purification strategy. By drawing parallels with the well-studied signaling molecule 4-hydroxy-2-nonenal, we can speculate on potential, yet unproven, areas of biological relevance for **6-Hydroxy-4-nonenone**, particularly in the context of cellular signaling and oxidative stress. Further experimental investigation is required to elucidate the specific synthesis, properties, and biological functions of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nonanone, 6-hydroxy- | lookchem [lookchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [guidechem.com]
- 5. 6-Hydroxynonan-4-one | C9H18O2 | CID 22287595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A signalling role for 4-hydroxy-2-nonenal in regulation of mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 6-Hydroxy-4-nonenone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14639738#molecular-weight-of-6-hydroxy-4-nonenone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com